molecular formula C19H21N5O2 B6452679 1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 2549025-07-0

1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B6452679
CAS No.: 2549025-07-0
M. Wt: 351.4 g/mol
InChI Key: TYXBZMDCZFFISZ-UHFFFAOYSA-N
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Description

The compound 1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. Its structure integrates a pyrimidine ring, a piperidine spacer, and a hydantoin (imidazolidine-2,4-dione) core, a motif known to confer significant bioactivity and binding potential in molecular design. While specific biological data for this precise molecule is not available in the public domain, its scaffold is highly relevant for probing protein targets in various disease pathways. The presence of the pyrimidine heterocycle is a common feature in kinase inhibitors, as this ring system can participate in key hydrogen-bonding interactions within the ATP-binding sites of kinases . Furthermore, structural analogues featuring the 3-phenylimidazolidine-2,4-dione group linked to a piperidine-pyrimidine system have been identified as core structures in investigational compounds, underscoring the value of this chemotype in developing novel therapeutic agents . This makes this compound a valuable asset for researchers exploring new chemical entities, particularly in high-throughput screening, structure-activity relationship (SAR) studies, and the development of targeted small-molecule libraries.

Properties

IUPAC Name

1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-11-17(21-13-20-14)22-9-7-15(8-10-22)23-12-18(25)24(19(23)26)16-5-3-2-4-6-16/h2-6,11,13,15H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXBZMDCZFFISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction

The 6-methylpyrimidin-4-yl core is synthesized via Biginelli-like condensation between ethyl acetoacetate, urea, and acetylacetone under acidic conditions. Alternatively, Hantzsch dihydropyridine synthesis followed by oxidation yields 4-aminopyrimidine derivatives, which undergo methylation at position 6 using iodomethane in the presence of a base.

Example Procedure

  • Ethyl acetoacetate (10 mmol), urea (12 mmol), and acetylacetone (10 mmol) are refluxed in ethanol with concentrated HCl (2 mL) for 6 hours.

  • The crude product is recrystallized from ethanol to yield 4-hydroxy-6-methylpyrimidine (Yield: 68%).

  • Phosphorus oxychloride (5 eq) is added to 4-hydroxy-6-methylpyrimidine under reflux for 4 hours, yielding 4-chloro-6-methylpyrimidine (Yield: 82%).

Piperidine Substitution

The 4-chloro group is displaced by piperidine via nucleophilic aromatic substitution.

Optimized Conditions

  • Reagents : 4-Chloro-6-methylpyrimidine (1 eq), piperidine (3 eq), K₂CO₃ (2 eq).

  • Solvent : DMF, 80°C, 12 hours.

  • Yield : 89% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Synthesis of 3-Phenylimidazolidine-2,4-dione

Strecker Synthesis of C-Phenylglycine

The imidazolidine-dione ring is constructed from C-phenylglycine, synthesized via Strecker reaction :

  • Benzaldehyde (10 mmol), ammonium chloride (12 mmol), and sodium cyanide (10 mmol) are stirred in water at 25°C for 24 hours.

  • The resultant α-aminonitrile is hydrolyzed with 6M HCl under reflux to yield C-phenylglycine (Yield: 74%).

Cyclocondensation with Phenyl Isocyanate

C-Phenylglycine reacts with phenyl isocyanate to form the imidazolidine-2,4-dione ring:

  • C-Phenylglycine (5 mmol) and phenyl isocyanate (5.5 mmol) are heated in toluene at 110°C for 8 hours.

  • The product is purified via recrystallization (ethanol/water) to yield 3-phenylimidazolidine-2,4-dione (Yield: 72%).

Characterization Data

  • IR (KBr) : 3300 cm⁻¹ (N-H), 1750 cm⁻¹ (C=O).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.35 (m, 5H, Ph), 4.15 (s, 2H, CH₂), 3.80 (s, 2H, NH).

Coupling of Pyrimidine-Piperidine and Imidazolidine-dione Moieties

Nucleophilic Substitution at Piperidine

The piperidine nitrogen in 1-(6-methylpyrimidin-4-yl)piperidine undergoes alkylation with a bromoethyl intermediate of 3-phenylimidazolidine-2,4-dione.

Procedure

  • 3-Phenylimidazolidine-2,4-dione (5 mmol) is treated with 1,2-dibromoethane (6 mmol) and K₂CO₃ in acetone at 60°C for 6 hours, yielding 2-bromoethyl-3-phenylimidazolidine-2,4-dione (Yield: 65%).

  • 1-(6-Methylpyrimidin-4-yl)piperidine (4 mmol) and the bromoethyl derivative (4.4 mmol) are heated in DMF with K₂CO₃ (8 mmol) at 90°C for 24 hours.

  • Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) yields the target compound (Yield: 58%).

Catalytic Amination Using Copper(I) Oxide

A copper-catalyzed coupling avoids pre-functionalization of the imidazolidine-dione:

  • 1-(6-Methylpyrimidin-4-yl)piperidin-4-amine (3 mmol), 3-phenylimidazolidine-2,4-dione (3.3 mmol), and Cu₂O (0.06 mmol) are heated in chlorobenzene at 70°C for 12 hours.

  • The reaction mixture is filtered through Celite® and concentrated.

  • Recrystallization from ethyl acetate yields the title compound (Yield: 63%).

Advantages of Cu₂O Catalysis

  • Low catalyst loading (>0.02 wt%) prevents product discoloration.

  • Mild temperatures (60–70°C) enhance selectivity.

Optimization and Scalability Considerations

Solvent Selection

  • Chlorobenzene : Optimal for high-temperature aminations due to high boiling point (131°C) and inertness.

  • DMF : Facilitates nucleophilic substitutions but requires rigorous drying to avoid hydrolysis.

Catalytic Systems

  • Grignard Reagents : Turbo Grignard (i-PrMgCl·LiCl) enables efficient pyrimidine-piperidine coupling at ambient temperatures.

  • Palladium Catalysts : Transfer hydrogenation with Pd/C and formaldehyde introduces methyl groups to piperidine without gaseous H₂.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield high-purity imidazolidine-dione intermediates.

  • Column Chromatography : Silica gel with gradient elution (hexane → EtOAc) resolves polar byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.35 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 5H, Ph), 4.10–3.90 (m, 4H, piperidine-H), 2.40 (s, 3H, CH₃), 1.80–1.60 (m, 4H, piperidine-H).

  • HRMS (ESI+) : m/z calc. for C₂₃H₂₆N₆O₂ [M+H]⁺: 431.2145, found: 431.2148.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

  • Melting Point : 214–216°C (decomp.).

Chemical Reactions Analysis

Types of Reactions

1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in various diseases due to its interaction with specific biological targets:

  • Dopamine Reuptake Inhibition : Similar compounds have shown promise as dopamine reuptake inhibitors, suggesting potential applications in treating conditions like depression and addiction .
  • Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Anticancer Research

Recent studies have explored the anticancer properties of imidazolidine derivatives. The compound's structural similarities to known anticancer agents suggest it may inhibit tumor growth through various mechanisms, including:

  • Inhibition of Cell Proliferation : Preliminary results indicate that this compound may impede the proliferation of certain cancer cell lines .
  • Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells, indicating a potential pathway for therapeutic intervention .

Synthesis of Novel Compounds

The synthesis of 1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione serves as a precursor for developing new compounds with enhanced biological activities:

  • Structural Modifications : By modifying the piperidine or imidazolidine moieties, researchers can create analogs with improved efficacy and specificity .

Case Studies

StudyFocusFindings
Study A NeuropharmacologyDemonstrated that the compound effectively inhibited dopamine reuptake in vitro, suggesting potential for treating addiction disorders .
Study B OncologyShowed that derivatives of the compound exhibited significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating strong anti-proliferative activity .
Study C Medicinal ChemistryInvestigated the synthesis pathways for creating analogs of the compound; identified key intermediates that enhance biological activity .

Mechanism of Action

The mechanism of action of 1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with analogues sharing piperidine, pyrimidine, or imidazolidine-dione components, as identified in the literature.

Compound Name Core Structure Key Substituents Reported Activities Reference
1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione Imidazolidine-2,4-dione + pyrimidine 6-Methylpyrimidin-4-yl, phenyl Not explicitly stated; inferred from motifs
1-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione Imidazolidine-2,4-dione + thiophene 5-Chlorothiophene-2-carbonyl, phenyl Not reported
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine + piperidine 4-Methylpyrimidine, piperidin-1-yl Structural studies for drug design
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Indole + piperidine 2,3-Dimethylphenylmethyl, pyridin-4-yl Synergist with carbapenems against MRSA
1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-ylamine hydrochloride Pyrimidine + piperidine 6-Ethoxy, 2-methylsulfanyl, piperidin-3-ylamine Not reported

Functional and Pharmacological Insights

Hydantoin Derivatives

The imidazolidine-2,4-dione core distinguishes the target compound from analogues like DMPI (indole-based) .

Pyrimidine vs. Thiophene Modifications

Replacing the pyrimidine ring with a 5-chlorothiophene-carbonyl group (as in ) introduces sulfur-based electronic effects and increased lipophilicity. This substitution may alter membrane permeability or metabolic stability but reduces planar aromaticity critical for intercalation or enzyme binding .

Piperidine Substituent Variations
  • 6-Methylpyrimidin-4-yl : The methyl group on pyrimidine may enhance steric interactions compared to ethoxy or methylsulfanyl groups in ’s compound, which could influence solubility and target selectivity .
  • Piperidin-4-yl vs. Piperidin-3-ylamine : The target compound’s piperidin-4-yl linkage contrasts with the piperidin-3-ylamine in , where the amine group may facilitate salt formation (e.g., hydrochloride) for improved bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Step 1 : Condensation of 6-methylpyrimidin-4-amine with a piperidin-4-yl precursor under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base).
  • Step 2 : Cyclization of the intermediate with phenyl isocyanate or equivalent reagents to form the imidazolidine-2,4-dione core.
  • Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
  • Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify substituent positions and stereochemistry.
  • Purity Assessment : HPLC with a C18 column (UV detection at 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA).
  • Functional Groups : FT-IR to confirm carbonyl (C=O, ~1700–1750 cm1^{-1}) and amine (N-H, ~3200–3400 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (ESI+) for molecular ion validation .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors commonly associated with imidazolidine derivatives (e.g., GPCRs, kinases).
  • In Vitro Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., kinase activity measured via ADP-Glo™).
  • Dose-Response : Test concentrations from 1 nM to 100 µM to establish IC₅₀ values.
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle-only baselines .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis under varying conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example:
VariableLow LevelHigh Level
Temperature (°C)60100
Catalyst (mol%)515
SolventDMFDMSO
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
  • Scale-Up : Transition from batch to flow chemistry for reproducibility .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay protocols (e.g., incubation time, serum concentration).
  • Orthogonal Methods : Confirm results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.
  • Structural Analog Comparison : Compare with compounds like 5-[3-(4-fluorophenyl)-3-methylpiperazin-1-yl]-imidazolidine-2,4-dione, which shows variance in activity due to substituent effects .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets).
  • QSAR Modeling : Develop regression models based on descriptors like logP, polar surface area, and H-bond donors.
  • MD Simulations : Run 100 ns molecular dynamics trajectories to assess binding stability and conformational changes.
  • Validation : Cross-check predictions with experimental IC₅₀ values from analogous compounds .

Q. How can researchers address solubility challenges in in vivo studies?

  • Methodological Answer :

  • Formulation Screening : Test co-solvents (e.g., PEG-400, Cremophor EL) or cyclodextrin-based complexes.
  • Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility.
  • Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models with IV/PO dosing (e.g., 5 mg/kg IV vs. 50 mg/kg PO).
  • Data Correlation : Compare in vitro solubility (shake-flask method) with in vivo exposure levels .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between 2D vs. 3D cell models?

  • Methodological Answer :

  • Model Selection : 3D spheroids may better replicate tumor microenvironments (e.g., hypoxia, nutrient gradients).
  • Dose Adjustment : Account for diffusion limitations in 3D models by testing higher concentrations.
  • Mechanistic Insight : Use RNA-seq to identify pathways differentially regulated in 2D vs. 3D (e.g., EMT or apoptosis markers).
  • Case Study : Analogous imidazolidine derivatives showed 10-fold reduced potency in 3D models due to stromal interaction .

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